molecular formula C5H4ClN5 B2513052 2,4-Diamino-6-chloropyrimidine-5-carbonitrile CAS No. 900456-21-5

2,4-Diamino-6-chloropyrimidine-5-carbonitrile

Cat. No.: B2513052
CAS No.: 900456-21-5
M. Wt: 169.57
InChI Key: GHPANXXDQMHDBH-UHFFFAOYSA-N
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Description

2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-chloropyrimidine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

2,4-Diamino-6-chloropyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-5-chloropyrimidine
  • 2,4-Diamino-6-bromopyrimidine
  • 2,4-Diamino-5-fluoropyrimidine

Uniqueness

2,4-Diamino-6-chloropyrimidine-5-carbonitrile is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-diamino-6-chloropyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPANXXDQMHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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